molecular formula C26H23F3N4O4 B2423222 ethyl 7-butyl-2-oxo-6-[4-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate CAS No. 685859-84-1

ethyl 7-butyl-2-oxo-6-[4-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate

Cat. No.: B2423222
CAS No.: 685859-84-1
M. Wt: 512.489
InChI Key: ZKKWQRQCSDOXGN-DFKUXCBWSA-N
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Description

(E)-ethyl 1-butyl-5-oxo-2-((4-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate is a complex organic compound with a unique structure that includes a trifluoromethyl group, a benzoyl group, and a dipyrido[1,2-a:2’,3’-d]pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-ethyl 1-butyl-5-oxo-2-((4-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate typically involves multi-step organic reactionsThe final step involves the formation of the imino and carboxylate functionalities under specific reaction conditions, such as controlled temperature and pH .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, solvents, and purification techniques to ensure the compound’s purity and consistency .

Chemical Reactions Analysis

Types of Reactions

(E)-ethyl 1-butyl-5-oxo-2-((4-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents, and catalysts to achieve the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines .

Scientific Research Applications

(E)-ethyl 1-butyl-5-oxo-2-((4-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-ethyl 1-butyl-5-oxo-2-((4-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The trifluoromethyl and benzoyl groups play a crucial role in its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

  • Ethyl 1-butyl-5-oxo-2-((4-methylbenzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate
  • Ethyl 1-butyl-5-oxo-2-((4-chlorobenzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate
  • Ethyl 1-butyl-5-oxo-2-((4-fluorobenzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate

Uniqueness

The presence of the trifluoromethyl group in (E)-ethyl 1-butyl-5-oxo-2-((4-(trifluoromethyl)benzoyl)imino)-2,5-dihydro-1H-dipyrido[1,2-a:2’,3’-d]pyrimidine-3-carboxylate distinguishes it from similar compounds. This group enhances the compound’s lipophilicity, metabolic stability, and binding affinity to molecular targets, making it a valuable compound for various applications .

Properties

IUPAC Name

ethyl 7-butyl-2-oxo-6-[4-(trifluoromethyl)benzoyl]imino-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H23F3N4O4/c1-3-5-13-33-21-18(24(35)32-14-7-6-8-20(32)30-21)15-19(25(36)37-4-2)22(33)31-23(34)16-9-11-17(12-10-16)26(27,28)29/h6-12,14-15H,3-5,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZKKWQRQCSDOXGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C2=C(C=C(C1=NC(=O)C3=CC=C(C=C3)C(F)(F)F)C(=O)OCC)C(=O)N4C=CC=CC4=N2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H23F3N4O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

512.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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